molecular formula C21H22N6O4 B2631582 N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-24-5

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2631582
CAS No.: 898630-24-5
M. Wt: 422.445
InChI Key: KIBSOYVESYHNGJ-UHFFFAOYSA-N
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Description

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme’s active site . These interactions can lead to the inhibition of enzyme activity, which is crucial for studying enzyme function and developing therapeutic inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of key signaling proteins, thereby modulating pathways such as the MAPK/ERK and PI3K/Akt pathways . Additionally, this compound can alter gene expression profiles by affecting transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding often involves key residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression, which are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities have been observed. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions . In phase I metabolism, the compound undergoes oxidation and hydrolysis mediated by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can be further conjugated with glutathione, glucuronic acid, or sulfate in phase II metabolism, leading to the formation of more water-soluble metabolites that are excreted from the body. The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles. The localization within the nucleus allows it to interact with transcription factors and chromatin, influencing gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity, while in the mitochondria, it can affect cellular metabolism and energy production.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-28-16-5-2-14(3-6-16)22-19-24-20(26-21(25-19)27-8-10-29-11-9-27)23-15-4-7-17-18(12-15)31-13-30-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBSOYVESYHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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